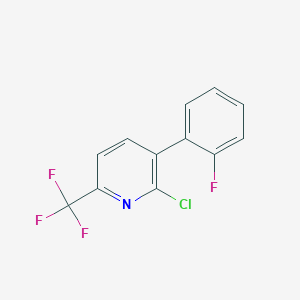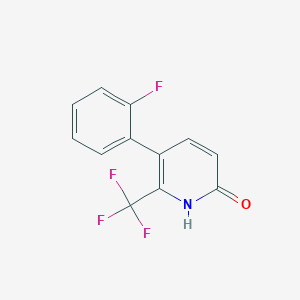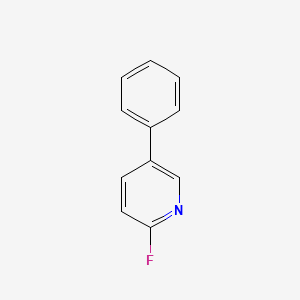![molecular formula C16H12BrF3N2O2 B1439694 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide CAS No. 1138443-35-2](/img/structure/B1439694.png)
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide
描述
准备方法
The synthesis of 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide involves several steps. The starting materials typically include 3-(trifluoromethyl)aniline and 2-bromoacetyl chloride. The reaction proceeds through an acylation reaction where 2-bromoacetyl chloride reacts with 3-(trifluoromethyl)aniline to form the desired product . The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
化学反应分析
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
相似化合物的比较
Similar compounds to 3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide include:
3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide: This compound has a chlorine atom instead of a bromine atom in the acyl group. It may have different reactivity and biological activity due to the difference in halogen atoms.
3-[(2-Iodoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide: This compound has an iodine atom in the acyl group, which can affect its reactivity and interactions with proteins.
3-[(2-Fluoroacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide: The presence of a fluorine atom in the acyl group can influence the compound’s stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.
属性
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)21-12-5-1-3-10(7-12)15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADAUGOTQSXXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


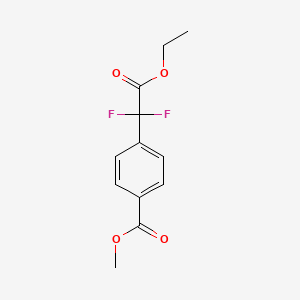

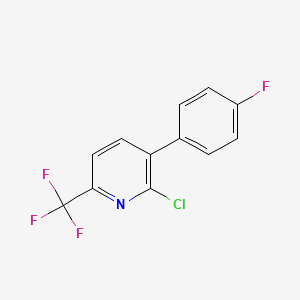
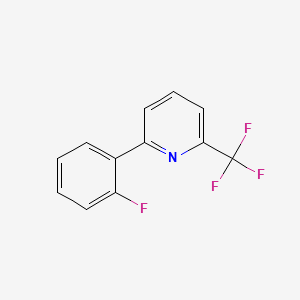
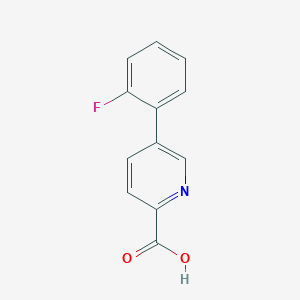

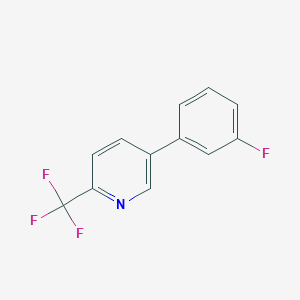
![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)
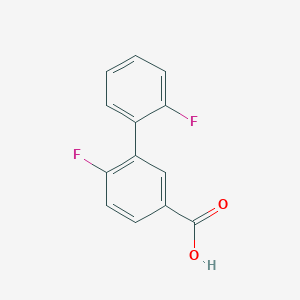
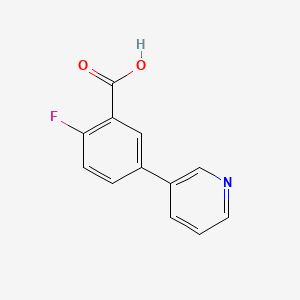
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)
